Molecular structure and properties of (4-(Pyridin-2-yloxymethyl)-phenyl)-methanol
Molecular structure and properties of (4-(Pyridin-2-yloxymethyl)-phenyl)-methanol
This technical guide details the molecular architecture, physicochemical properties, and synthetic utility of (4-(Pyridin-2-yloxymethyl)-phenyl)-methanol .
Structural Dynamics, Synthetic Pathways, and Medicinal Chemistry Applications
Executive Summary
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol (CAS: 936342-24-4 ) is a bifunctional heterocyclic building block used primarily in medicinal chemistry as a semi-rigid linker. It features a pyridine ring connected to a benzyl alcohol moiety via an oxymethyl ether linkage. This specific connectivity—a 2-alkoxypyridine motif—imparts unique electronic properties and reactivity profiles distinct from its isomeric C-linked analogs (e.g., phenyl-pyridine biaryls).
This guide provides a comprehensive analysis of its structural stability, particularly the thermal O-to-N rearrangement potential, and outlines robust protocols for its synthesis and downstream application in drug discovery.
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of three distinct pharmacophoric units:
-
Pyridine Head Group: Acts as a hydrogen bond acceptor and weak base. The 2-alkoxy substitution exerts an inductive electron-withdrawing effect while donating electron density via resonance.
-
Oxymethyl Linker (-O-CH₂-): Provides rotational freedom while maintaining a specific distance (~3.5–4.0 Å) between the aromatic rings.
-
Benzyl Alcohol Tail: A versatile handle for further functionalization (oxidation to aldehyde, conversion to halides, or esterification).
Physicochemical Data Table
| Property | Value / Description | Source/Derivation |
| CAS Number | 936342-24-4 | Chemical Registry |
| Molecular Formula | C₁₃H₁₃NO₂ | Stoichiometry |
| Molecular Weight | 215.25 g/mol | Calculated |
| SMILES | OCC1=CC=C(COC2=NC=CC=C2)C=C1 | Structural Definition |
| LogP (Predicted) | 1.9 ± 0.3 | Consensus Model |
| pKa (Pyridine N) | ~3.3 | Based on 2-methoxypyridine |
| H-Bond Donors | 1 (Alcohol -OH) | Structural Count |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Alcohol O) | Structural Count |
| Topological Polar Surface Area | ~45 Ų | Calculated |
Critical Insight - Basicity: The 2-alkoxy group reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). This makes the nitrogen less likely to be protonated at physiological pH, affecting solubility and binding interactions.
Synthetic Pathways[2]
The synthesis of (4-(Pyridin-2-yloxymethyl)-phenyl)-methanol requires careful control to favor O-alkylation over N-alkylation , a common pitfall when reacting 2-hydroxypyridines (tautomerize to 2-pyridones).
Primary Route: SNAr Displacement (Preferred)
This route utilizes nucleophilic aromatic substitution, which is regioselective for the oxygen atom.
-
Reagents: 2-Fluoropyridine (or 2-Chloropyridine), 1,4-Benzenedimethanol.
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or THF.
Protocol Logic:
-
Deprotonation: The alkoxide of 1,4-benzenedimethanol is generated. Using a large excess (3-4 equiv) of the diol prevents the formation of the bis-substituted byproduct.
-
Substitution: The alkoxide attacks the electron-deficient 2-position of the halopyridine. 2-Fluoropyridine is significantly more reactive than the chloro-analog due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
Visualization of Synthetic Logic
The following diagram illustrates the competition between the desired SNAr pathway and the side reactions (Bis-substitution or N-alkylation if using alternative precursors).
Figure 1: Selective SNAr synthesis pathway minimizing bis-ether formation.
Reactivity & Stability Profile
Thermal Stability: The Chapman-Like Rearrangement
A critical stability concern for 2-(benzyloxy)pyridines is the thermal rearrangement to N-benzyl-2-pyridones .
-
Mechanism: Concerted 1,3-migration of the benzyl group from Oxygen to Nitrogen.
-
Trigger: High temperatures (>150°C) or Lewis acid catalysis.
-
Prevention: Distillation should be avoided unless under high vacuum. Reactions involving this scaffold should be kept below 120°C.
Functional Group Transformations
The primary alcohol (-CH₂OH) serves as a pivot point for library generation:
-
Oxidation: MnO₂ (mild) yields the aldehyde without affecting the pyridine ring or ether linkage.
-
Halogenation: SOCl₂ or PBr₃ converts the alcohol to a benzylic halide.
-
Note: The resulting benzylic halide is highly reactive and can alkylate the pyridine nitrogen intermolecularly (self-polymerization) if stored in concentrated solution.
-
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of (4-(Pyridin-2-yloxymethyl)-phenyl)-methanol via SNAr.
Materials:
-
1,4-Benzenedimethanol (4.14 g, 30.0 mmol)
-
2-Fluoropyridine (0.97 g, 10.0 mmol)
-
Sodium Hydride (60% in oil, 0.44 g, 11.0 mmol)
-
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, dissolve 1,4-benzenedimethanol in anhydrous DMF. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will become slightly turbid.
-
Addition: Add 2-Fluoropyridine dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for 2-fluoropyridine should disappear.
-
Quench & Workup: Cool to RT. Carefully quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (to remove DMF) and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes). The excess 1,4-benzenedimethanol will elute later due to higher polarity.
Expected Yield: 65-75% as a white to off-white solid.
References
-
Chemical Registry. CAS 936342-24-4 Entry. American Chemical Society.[1][2]
- SNAr Methodology: Beugelmans, R., et al. "SNAr of 2-halopyridines." Journal of Organic Chemistry, 1994.
- Pyridone Rearrangement: Katritzky, A. R. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 1, Academic Press.
-
Linker Applications: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link
